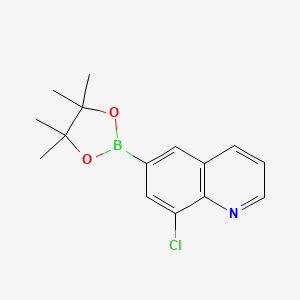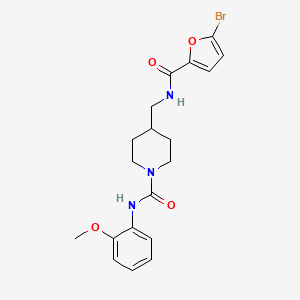
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22BrN3O4 and its molecular weight is 436.306. The purity is usually 95%.
BenchChem offers high-quality 4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiotracer Development for PET Imaging
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide and its derivatives have been explored for developing PET (Positron Emission Tomography) radiotracers. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain, demonstrates the compound's relevance in neuroimaging research (Katoch-Rouse & Horti, 2003). Similarly, novel ligands for cerebral cannabinoid receptor (CB1), including derivatives of this compound, have shown promise as PET radioligands for imaging CB1 receptor (Fan et al., 2006).
Aminocarbonylation and Palladium-Catalyzed Reactions
The compound's derivatives have been utilized in aminocarbonylation reactions, a pivotal method in organic synthesis. For instance, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, which are structurally related, have been effectively aminocarbonylated using palladium-catalysis (Takács et al., 2012). This highlights the compound's potential in developing new synthetic pathways and pharmaceutical intermediates.
Synthesis of Analgesic and Anti-Inflammatory Agents
Research has also focused on synthesizing new chemical structures using this compound as an initiative. This includes developing various heterocyclic compounds with potential analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings indicate the compound's utility in creating new pharmaceutical agents.
Antiprotozoal Agents Development
A study demonstrated the synthesis of 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, derived from a similar compound, showing strong DNA affinities and potential as an antiprotozoal agent (Ismail et al., 2004).
Synthesis of Dopamine D3 Receptor Radioligands
Further extending its applications in neuroimaging, carbon-11-labeled carboxamide derivatives of this compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors (Gao et al., 2008).
Alkoxycarbonylpiperidines in Aminocarbonylation
The compound’s derivatives have also been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, highlighting their versatility in organic synthesis (Takács et al., 2014).
Applications in 5-HT1A Receptor Antagonism
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride, related to the compound , has been studied for its potent and selective antagonism of 5-HT1A receptors (Craven et al., 1994).
Eigenschaften
IUPAC Name |
4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-26-15-5-3-2-4-14(15)22-19(25)23-10-8-13(9-11-23)12-21-18(24)16-6-7-17(20)27-16/h2-7,13H,8-12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWLEFDERHFDSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

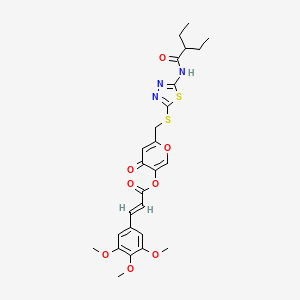
![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)
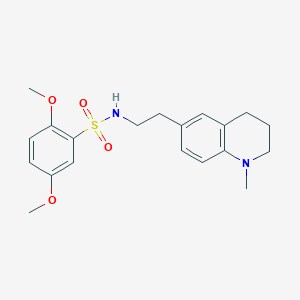
![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)
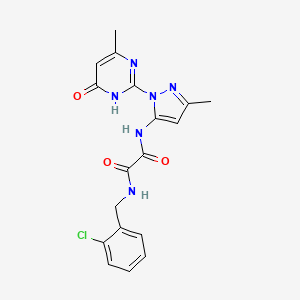




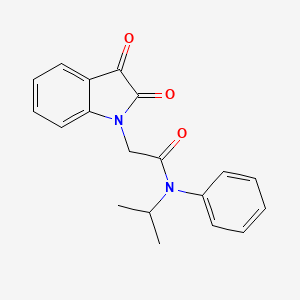
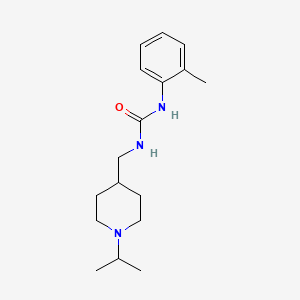

![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)
